2-Amino-6-fluoro-4-methoxybenzoic acid
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Overview
Description
2-Amino-6-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . This compound is characterized by the presence of an amino group, a fluoro substituent, and a methoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-fluoro-4-methoxybenzoic acid typically involves the nitration of 6-fluoro-2-nitrobenzoic acid followed by reduction. For instance, a common method involves the reduction of 6-fluoro-2-nitrobenzoic acid using hydrazine hydrate in the presence of a catalyst such as molybdenum dioxide and activated carbon .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction processes similar to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amino group.
Condensation Reactions: It can form amides and esters through condensation with acyl chlorides and alcohols.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for reduction reactions.
Acyl Chlorides: Used in condensation reactions to form amides.
Catalysts: Molybdenum dioxide and activated carbon are common catalysts in reduction reactions.
Major Products:
Amides and Esters: Formed through condensation reactions.
Reduced Amino Compounds: Resulting from the reduction of nitro groups.
Scientific Research Applications
2-Amino-6-fluoro-4-methoxybenzoic acid is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The exact mechanism of action for 2-amino-6-fluoro-4-methoxybenzoic acid is not well-documented. its functional groups suggest it may interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence enzyme activity, protein folding, and receptor binding.
Comparison with Similar Compounds
2-Amino-6-fluorobenzoic acid: Similar structure but lacks the methoxy group.
2-Amino-4-fluorobenzoic acid: Similar structure but with the fluoro group in a different position.
Uniqueness: 2-Amino-6-fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluoro and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-amino-6-fluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFLQHWWFBNTHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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